molecular formula C11H10FN B11912235 8-Fluoro-4,5-dimethylquinoline

8-Fluoro-4,5-dimethylquinoline

Cat. No.: B11912235
M. Wt: 175.20 g/mol
InChI Key: QUEBRQHAGADEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,5-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the Friedländer synthesis, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst . Another approach involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions .

Industrial Production Methods: Industrial production methods for this compound often utilize green and sustainable chemical processes. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts such as PEG-supported sulfonic acid .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4,5-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-4,5-dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an enzyme inhibitor and has shown antibacterial, antineoplastic, and antiviral activities.

    Medicine: Incorporated into drugs for treating diseases such as malaria, cancer, and heart diseases.

    Industry: Used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 8-Fluoro-4,5-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to the inhibition of enzyme activity or modulation of receptor functions. This results in various biological effects, including antibacterial and antineoplastic activities .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoro-4,5-dimethylquinoline is unique due to the specific positioning of the fluorine atom and the dimethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and selectivity, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

8-fluoro-4,5-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3

InChI Key

QUEBRQHAGADEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)F)C

Origin of Product

United States

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